molecular formula C10H10N4O B592446 4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one CAS No. 157649-58-6

4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B592446
CAS No.: 157649-58-6
M. Wt: 202.217
InChI Key: CXLDNNXTBMVZCQ-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features an azido group attached to an ethyl chain, which is further connected to a 1,3-dihydroindol-2-one core. The presence of the azido group imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one typically involves the introduction of the azido group through nucleophilic substitution reactions. One common method involves the reaction of 4-(2-bromoethyl)-1,3-dihydroindol-2-one with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds smoothly, yielding the desired azido compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical and biological applications. The compound’s reactivity is primarily driven by the electron-deficient nature of the azido group, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of indole-based bioactive molecules and materials .

Properties

IUPAC Name

4-(2-azidoethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-14-12-5-4-7-2-1-3-9-8(7)6-10(15)13-9/h1-3H,4-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLDNNXTBMVZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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